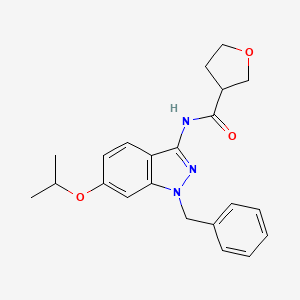![molecular formula C22H24N2O4 B5561087 8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves several key steps, including the preparation of precursors, cyclization reactions, and functional group modifications. For instance, Caroon et al. (1981) described the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, showcasing the versatility of these compounds in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives is characterized by a spirocyclic framework, which includes a diaza (nitrogen-containing) and an oxa (oxygen-containing) ring. This structure contributes to the unique chemical properties of these compounds. Chiaroni et al. (2000) and Martin‐Lopez & Bermejo (1998) provide insights into the structural aspects of similar diazaspirodecane systems, emphasizing the impact of substituents on molecular conformation and stability (Chiaroni et al., 2000); (Martin‐Lopez & Bermejo, 1998).
Chemical Reactions and Properties
1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for diverse applications in chemical synthesis and drug development. Studies by Koszytkowska-Stawińska et al. (2004) and Tsukamoto et al. (1995) demonstrate the reactivity of similar compounds in different chemical environments, highlighting their potential for chemical modifications (Koszytkowska-Stawińska et al., 2004); (Tsukamoto et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including oxidative cyclization of olefinic precursors and reactions with nitrones for structural derivatives exploration. These techniques are crucial for developing new compounds with potential biological activities (Martin‐Lopez & Bermejo, 1998; Chiaroni et al., 2000).
Regioselectivity in Acylation : Research into the effect of base and acyl chloride on the regioselectivity of acylation for derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one reveals insights into synthetic pathways that could be optimized for desired substituent patterns, impacting the physicochemical properties of these compounds (Koszytkowska-Stawińska et al., 2004).
Pharmacological Activities
Antiviral Activities : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been evaluated for their antiviral properties. Notably, some compounds demonstrated inhibitory effects against human coronavirus, suggesting the potential for antiviral drug development using this chemical scaffold (Apaydın et al., 2019).
Neuroprotective Effects : Derivatives have also been explored for their neuroprotective effects, showing potential in protecting against brain edema and deficits in memory and learning, indicating a broad spectrum of pharmacological applications beyond antiviral activities (Tóth et al., 1997).
Spiroheterocycles Containing Antimicrobial Properties : Research into spiroheterocycles containing the 1,2,4-triazole, piperidine, and sulfonamide moieties has shown significant antimicrobial activity, highlighting the versatility of this chemical framework in developing new antimicrobial agents (Dalloul et al., 2016).
Eigenschaften
IUPAC Name |
3-methyl-8-(2-phenylmethoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-16-22(28-21(23)26)11-13-24(14-12-22)20(25)18-9-5-6-10-19(18)27-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWSSJDZIDTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(Benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)
![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

